6-Methylquinazolin-4-Amine

Vue d'ensemble

Description

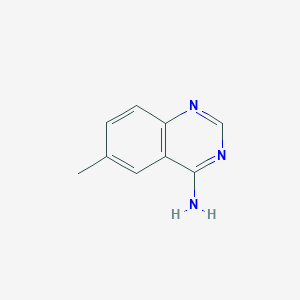

6-Methylquinazolin-4-Amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with a methyl group at the 6th position and an amine group at the 4th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinazolin-4-Amine typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For example, anthranilic acid derivatives can be coupled with appropriate acid chlorides to generate substituted anthranilates, which then undergo cyclization with acetic anhydride under reflux conditions to afford benzoxazin-4-ones. These benzoxazinones can be treated with ammonia solution to yield quinazolinone derivatives .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

6-Methylquinazolin-4-amine undergoes oxidation to form quinazolinone derivatives. A notable oxidant-free method involves:

-

Reactants : 2-aminobenzamides, sulfonyl azides, terminal alkynes.

-

Conditions : Stirring at room temperature under argon.

-

Mechanism : Formation of N-sulfonylketenimine intermediates, followed by dual nucleophilic additions and aromatization-driven elimination of the sulfonyl group .

Key Reaction Example :

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 2-Aminobenzamide | Sulfonyl azide, terminal alkyne | 2-(4-Hydroxybenzyl)quinazolinone | 89% |

This method enables large-scale synthesis of phenolic quinazolinones under mild conditions .

Reduction Reactions

Reduction primarily targets the quinazoline ring:

-

Reagents : Hydrogen gas with Pd/C, sodium borohydride (NaBH₄) .

-

Applications : Generation of tetrahydroquinazoline derivatives for bromodomain (BRD) inhibition studies .

Notable Example :

Reduction of 6-methylquinazolin-4(3H)-one derivatives with NaBH₄ yields analogs showing BRD9 binding affinity (IC₅₀: 2–5 μM) .

Electrophilic Substitution

Chlorination and iodination occur at the 6-methyl position:

-

Iodination :

Nucleophilic Substitution

Amino groups at position 4 undergo alkylation/arylation:

-

Suzuki-Miyaura Cross-Coupling :

-

Copper-Catalyzed Coupling :

Reaction with isocyanides and amines produces 3-alkyl/aryl quinazolin-4(3H)-ones (yield: 70–98%) .

Cyclization Reactions

Cyclization is critical for synthesizing fused heterocycles:

-

Microwave-Assisted Cyclization :

Table : Selected Cyclization Products and Activities

| Compound | R₁ | R₂ | BRD9 IC₅₀ (μM) |

|---|---|---|---|

| 14 | 4-Fluorophenyl | H | 2.1 |

| 22 | 3-Chlorophenyl | 4-Methoxy | 4.8 |

Amidation

-

Reactants : 4-Chloro-7-methoxyquinazolin-6-yl acetate, ammonia.

-

Conditions : Methanol, 20°C.

-

Product : 4-Amino-7-methoxyquinazolin-6-ol (yield: 67–94%) .

Methylation

-

Reagents : Formaldehyde, NaBH₃CN.

-

Application : Synthesis of N-methylpropargylamino-quinazoline derivatives for Alzheimer’s drug development .

Comparative Reactivity Insights

Applications De Recherche Scientifique

Chemical Synthesis and Building Block

6-Methylquinazolin-4-Amine serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structural characteristics allow for the development of derivatives with enhanced biological activities. For example, it has been utilized in the synthesis of quinazolinamine derivatives that exhibit potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical targets in cancer therapy .

Anticancer Properties

Research has demonstrated that this compound derivatives possess significant anticancer properties. Studies have shown that compounds derived from this scaffold can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against several bacterial strains by interfering with bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being explored for its role in developing new therapeutic agents. Its derivatives have been synthesized and tested for various pharmacological activities, including anti-inflammatory, anticonvulsant, and anti-HIV effects . The versatility of this compound makes it a valuable scaffold for drug design.

Industrial Applications

Beyond its biological significance, this compound is utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its unique chemical properties facilitate the development of novel materials with specific functionalities.

Case Study 1: Synthesis of BRD9 Inhibitors

A study focused on synthesizing 6-Methylquinazolin-4(3H)-one-based compounds as novel binders for bromodomain-containing protein 9 (BRD9). The research involved computational modeling followed by experimental validation, leading to the identification of several promising compounds with low micromolar binding affinities .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated that certain modifications to the quinazoline scaffold significantly enhanced antibacterial activity .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 6-Methylquinazolin-4-Amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis in cancer cells. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. Additionally, the compound can interfere with bacterial cell wall synthesis, making it effective against certain bacterial strains .

Comparaison Avec Des Composés Similaires

Quinazolinone: A closely related compound with a similar core structure but different substituents.

2-Methylquinazolin-4-Amine: Another derivative with a methyl group at the 2nd position instead of the 6th.

4(3H)-Quinazolinone: A quinazoline derivative with a carbonyl group at the 4th position.

Uniqueness: 6-Methylquinazolin-4-Amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its methyl group at the 6th position and amine group at the 4th position contribute to its specific interactions with molecular targets, making it a valuable compound for drug development and other scientific research .

Activité Biologique

6-Methylquinazolin-4-amine is a compound that has gained attention due to its diverse biological activities. It belongs to the quinazoline family, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and synthesized derivatives.

This compound has the molecular formula and a molecular weight of 161.19 g/mol. Its structure features a methyl group at the 6-position of the quinazoline ring, which significantly influences its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit potent anticancer properties. For instance, a series of compounds derived from this scaffold were tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. One study reported that compounds with specific substitutions showed up to 63% inhibition in cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | A549 | 50% |

| Compound B | MCF-7 | 63% |

| Compound C | HeLa | 32% |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various in vivo models. In one study, it was shown to reduce carrageenan-induced paw edema in rats, indicating its effectiveness in mitigating inflammation . The compound appears to inhibit the release of pro-inflammatory mediators such as histamine and serotonin.

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. It exhibited significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Study on Anticancer Activity

A study published in January 2023 focused on a series of quinazolinamine derivatives, including those based on this compound. These compounds were evaluated for their inhibitory effects on breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), both of which are implicated in drug resistance in cancer therapy. The results indicated that certain derivatives could effectively inhibit these transporters, enhancing the efficacy of conventional chemotherapy agents .

Study on Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were assessed using a model of acute inflammation induced by carrageenan. The results demonstrated that this compound significantly reduced paw swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the quinazoline ring. For example:

Propriétés

IUPAC Name |

6-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGGAJVPIQZKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494230 | |

| Record name | 6-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21419-47-6 | |

| Record name | 6-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.